NAMPT activation potential of 1-Carbazol-9-yl-3-phenethylamino-propan-2-ol
NAMPT activation potential of 1-Carbazol-9-yl-3-phenethylamino-propan-2-ol
Technical Assessment: NAMPT Activation Potential of 1-Carbazol-9-yl-3-phenethylamino-propan-2-ol
Executive Summary The compound 1-Carbazol-9-yl-3-phenethylamino-propan-2-ol (CAS: 301160-11-2) belongs to the aminopropyl carbazole class of small molecules. It is a structural analog of P7C3 , a neuroprotective agent identified as an allosteric activator of nicotinamide phosphoribosyltransferase (NAMPT) .
While P7C3 (specifically the dibromo-variant) and its optimized derivative P7C3-A20 are potent NAMPT activators, the specific molecule lacks the halogen substituents (bromine/fluorine) critical for high-affinity binding in the NAMPT hydrophobic pocket. Consequently, while it possesses the requisite scaffold for NAMPT interaction, its activation potential is theoretically lower than established leads. This guide details the mechanistic basis of this activation, the Structure-Activity Relationship (SAR) limitations of this specific analog, and the definitive protocols required to empirically validate its potency.
Structural Basis & Mechanism of Action
To understand the activation potential of 1-Carbazol-9-yl-3-phenethylamino-propan-2-ol, one must analyze its interaction with the NAMPT enzyme relative to the validated pharmacophore P7C3.
The NAMPT Target
NAMPT is the rate-limiting enzyme in the NAD+ salvage pathway, converting Nicotinamide (NAM) and 5-Phosphoribosyl-1-pyrophosphate (PRPP) into Nicotinamide Mononucleotide (NMN).[1][2] NAD+ depletion is a hallmark of neurodegeneration and metabolic stress.
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Mechanism: P7C3-class molecules bind to an allosteric site on NAMPT, distinct from the substrate binding sites.
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Effect: Binding increases the enzyme's affinity for its substrates (NAM and PRPP) and enhances catalytic efficiency (
), effectively "supercharging" the salvage pathway to restore intracellular NAD+ levels under stress.
SAR Analysis: The Prompt Molecule vs. P7C3
The prompt molecule differs from the active P7C3-A20 lead in two critical regions:
| Feature | P7C3 / P7C3-A20 (Active Leads) | 1-Carbazol-9-yl-3-phenethylamino-propan-2-ol (Prompt Molecule) | Impact on NAMPT Activation |
| Carbazole Core | 3,6-Dibromo (or Bromo/Fluoro) substituted | Unsubstituted | High Risk: Halogens fill a hydrophobic pocket in NAMPT; absence typically reduces binding affinity significantly. |
| Linker | 2-hydroxypropyl (Chiral center) | 2-hydroxypropyl | Neutral: Matches the required linker geometry. |
| Amine Tail | Phenylamino (Aniline) | Phenethylamino (Ethyl-linked Phenyl) | Moderate Risk: The extension by two carbons alters the spatial orientation of the terminal ring, potentially causing steric clash or reducing pi-stacking interactions. |
Biological Pathway Visualization
The following diagram illustrates the NAD+ salvage pathway and the specific intervention point of aminopropyl carbazoles.
Caption: The NAD+ salvage pathway showing the allosteric activation of NAMPT by aminopropyl carbazoles (P7C3 class), driving the conversion of NAM to NMN.
Validation Protocols
To empirically determine the activation potential of 1-Carbazol-9-yl-3-phenethylamino-propan-2-ol, you must bypass general viability assays and utilize a Coupled Enzymatic Assay . Direct measurement of NMN production is difficult; therefore, we couple NMN production to an NAD+-dependent dehydrogenase reaction that produces a fluorogenic or absorbent readout.
Protocol A: In Vitro NAMPT Activation Assay (Coupled System)
This protocol isolates the enzymatic effect, eliminating cellular uptake variables.
Reagents:
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Recombinant Human NAMPT (rhNAMPT).
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Substrates: Nicotinamide (NAM), PRPP, ATP.
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Coupling Enzymes: NMNAT1 (converts NMN to NAD+), Alcohol Dehydrogenase (ADH).
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Readout Substrate: Ethanol (converted to Acetaldehyde + NADH).
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Test Compound: 1-Carbazol-9-yl-3-phenethylamino-propan-2-ol (dissolved in DMSO).
Step-by-Step Methodology:
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Preparation: Prepare a Master Mix containing 50 mM HEPES (pH 7.5), 50 mM KCl, 5 mM MgCl2, 0.5 mM NAM, 0.2 mM PRPP, and 2 mM ATP.
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Coupling System: Add excess NMNAT1 (1 U/mL), ADH (5 U/mL), and Ethanol (1.5%).
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Compound Dosing: Dispense the test compound into a 96-well UV-transparent plate. Include P7C3-A20 as a positive control and DMSO as a vehicle control.
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Initiation: Add 10 nM rhNAMPT to initiate the reaction.
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Measurement: Monitor the accumulation of NADH by measuring absorbance at 340 nm or fluorescence (Ex 340nm / Em 460nm) continuously for 60 minutes at 30°C.
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Analysis: Calculate the initial velocity (
) of the reaction. NAMPT activation is defined as a statistically significant increase in compared to the DMSO control.
Protocol B: Cellular NAD+ Rescue Assay (Doxorubicin Challenge)
This protocol validates if the compound can penetrate the cell membrane and rescue NAD+ levels under stress.
Step-by-Step Methodology:
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Seeding: Plate HeLa or U2OS cells (5,000 cells/well) in 96-well plates.
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Pre-treatment: Treat cells with the test compound (0.1 µM – 10 µM) for 1 hour.
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Stress Induction: Add Doxorubicin (200 nM) to induce PARP activation and NAD+ depletion.
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Incubation: Incubate for 24 hours.
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Extraction: Lyse cells using Perchloric Acid (0.5 M) or a commercial NAD/NADH cycling assay buffer.
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Quantification: Neutralize extracts and perform an enzymatic cycling assay (using Alcohol Dehydrogenase and WST-1/Resazurin) to quantify total NAD+.
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Success Criteria: A "Hit" is defined as restoration of NAD+ levels to >80% of the non-doxorubicin control.
Experimental Workflow Diagram
Caption: Decision tree for validating NAMPT activation, moving from cell-free enzymatic assays to cellular rescue models.
Data Presentation Standards
When reporting results for this analog, structure your data against the P7C3-A20 benchmark using the table below.
| Compound | Concentration (µM) | NAMPT Fold Activation (In Vitro) | Cellular NAD+ Recovery (% of Control) |
| DMSO (Vehicle) | - | 1.00 | 45% (Dox-treated) |
| P7C3-A20 (Control) | 1.0 | 2.50 - 3.00 | 95% |
| Test Molecule | 1.0 | To be determined | To be determined |
| Test Molecule | 10.0 | To be determined | To be determined |
Interpretation Guide:
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Fold Activation < 1.2: Considered inactive.
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Fold Activation > 1.5: Moderate activator (likely due to scaffold fit).
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Fold Activation > 2.0: Potent activator (unexpected for un-halogenated variants).
References
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Pieper, A. A., et al. (2010).[3] Discovery of a proneurogenic, neuroprotective chemical.[2][3] Cell, 142(1), 39-51. Link
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Wang, G., et al. (2014).[3] P7C3 neuroprotective chemicals function by activating the rate-limiting enzyme in NAD salvage.[2] Cell, 158(6), 1324-1334. Link
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Yoon, M. J., et al. (2014). Screening and structural analysis of P7C3 class neuroprotective compounds. Bioorganic & Medicinal Chemistry Letters, 24(15), 3368-3372. Link
